4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline 4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17225987
InChI: InChI=1S/C12H15BrFN3O/c1-8(18)16-2-4-17(5-3-16)12-6-9(13)11(15)7-10(12)14/h6-7H,2-5,15H2,1H3
SMILES:
Molecular Formula: C12H15BrFN3O
Molecular Weight: 316.17 g/mol

4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline

CAS No.:

Cat. No.: VC17225987

Molecular Formula: C12H15BrFN3O

Molecular Weight: 316.17 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline -

Specification

Molecular Formula C12H15BrFN3O
Molecular Weight 316.17 g/mol
IUPAC Name 1-[4-(4-amino-5-bromo-2-fluorophenyl)piperazin-1-yl]ethanone
Standard InChI InChI=1S/C12H15BrFN3O/c1-8(18)16-2-4-17(5-3-16)12-6-9(13)11(15)7-10(12)14/h6-7H,2-5,15H2,1H3
Standard InChI Key FQTKZHZQMDWCFO-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1CCN(CC1)C2=C(C=C(C(=C2)Br)N)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-[4-(4-amino-2-bromo-6-fluorophenyl)piperazin-1-yl]ethanone, reflects its intricate substitution pattern. The benzene core is functionalized with:

  • Amino group (-NH2_2): Position 4.

  • Bromine atom (-Br): Position 2.

  • Fluorine atom (-F): Position 6 (alternatively numbered as position 5 depending on the parent chain orientation).

  • 4-Acetylpiperazinyl group: Position 1 (or 4 in alternative numbering), introducing a heterocyclic moiety with a ketone functional group.

The acetylated piperazine ring enhances solubility and modulates electronic properties, while halogen atoms influence steric and electronic interactions in biological systems .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H15BrFN3O\text{C}_{12}\text{H}_{15}\text{Br}\text{F}\text{N}_3\text{O}
Molecular Weight316.17 g/mol
SMILESCC(=O)N1CCN(CC1)C2=C(C=C(C=C2Br)N)F
InChI KeyBLZGKVIFECSCPI-UHFFFAOYSA-N
LogP (Predicted)2.28 (Consensus)
Solubility (Water)0.128–0.935 mg/mL

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 4-(4-acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline typically involves multi-step functionalization of aniline precursors. A plausible route includes:

  • Bromination and Fluorination: Starting with 2-fluoroaniline, electrophilic aromatic substitution introduces bromine at position 2 using Br2\text{Br}_2 or NBS\text{NBS} under controlled conditions .

  • Piperazine Incorporation: Nucleophilic aromatic substitution (SNAr) replaces a leaving group (e.g., nitro or halogen) with piperazine, facilitated by polar aprotic solvents like DMF or DMSO.

  • Acetylation: The piperazine nitrogen is acetylated using acetic anhydride or acetyl chloride in the presence of a base.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
BrominationNBS\text{NBS}, H2SO4\text{H}_2\text{SO}_4, 0°C85%
Piperazine SubstitutionPiperazine, DMF, 100°C, 12h78%
AcetylationAcetic Anhydride, Et3N\text{Et}_3\text{N}, RT92%

Challenges in Synthesis

  • Regioselectivity: Competing substitution patterns may arise due to the directing effects of -NH2_2 and -F groups. Protecting group strategies (e.g., acetylation of -NH2_2) are often employed to mitigate this .

  • Purification: The polar nature of the acetylpiperazine moiety complicates crystallization, necessitating chromatographic techniques.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR: Key signals include:

    • Aromatic protons: Doublets and triplets between δ\delta 6.5–7.5 ppm, split by adjacent -Br and -F.

    • Piperazine protons: Multiplets at δ\delta 2.5–3.5 ppm for -CH2_2- groups.

    • Acetyl group: Singlet at δ\delta 2.1 ppm for -COCH3_3.

  • 13C^{13}\text{C} NMR: Peaks at δ\delta 170 ppm (ketone carbon) and δ\delta 110–150 ppm (aromatic carbons).

Mass Spectrometry (MS)

  • ESI-MS: Molecular ion peak at m/zm/z 316.17 [M+H]+^+.

  • Fragmentation: Loss of acetyl group (m/zm/z 274) and subsequent cleavage of the piperazine ring.

Biological Activity and Hypothetical Applications

CNS Drug Development

The acetylpiperazine moiety is a common feature in CNS drugs due to its ability to cross the blood-brain barrier (BBB). Predicted BBB permeability (LogKp_p = -5.95 cm/s) suggests moderate brain uptake .

Table 3: Predicted ADME Properties

PropertyValueSource
GI AbsorptionHigh
BBB PermeationYes
CYP450 InhibitionCYP1A2 (Yes)
Bioavailability Score0.55

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